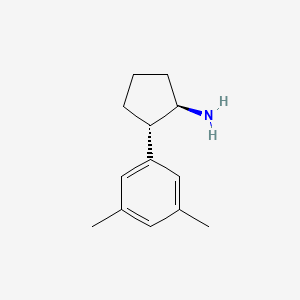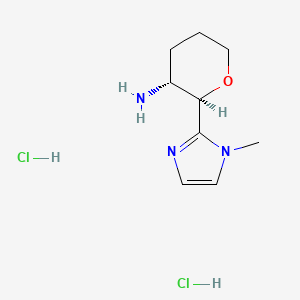
Fmoc-7-methyl-DL-tryptophan
描述
Fmoc-7-methyl-DL-tryptophan: is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 7-methyl-DL-tryptophan. This compound is a white to light yellow crystalline solid, soluble in organic solvents like methanol and dimethyl sulfoxide, but insoluble in water .
作用机制
Target of Action
Fmoc-7-methyl-DL-tryptophan is primarily used in peptide synthesis and serves as a building block for the synthesis of various bioactive peptides . It is also used in drug discovery and development, as well as in the study of protein-protein interactions .
Mode of Action
The compound is part of the Fmoc/tBu approach in Solid Phase Peptide Synthesis (SPPS), where the Fmoc group acts as a temporary protecting group for the amine at the N-terminus .
Biochemical Pathways
The Fmoc group plays a crucial role in peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By acting as a protecting group, it allows for the selective addition of amino acids in peptide synthesis, enabling the creation of complex bioactive peptides .
Action Environment
The action of this compound, like other Fmoc-protected amino acids, is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and coupling reactions .
生化分析
Biochemical Properties
It is known that the Fmoc group is used in peptide synthesis as a protective group for the amino group
Molecular Mechanism
It is known that the Fmoc group can be removed under basic conditions, which is a key step in peptide synthesis
Metabolic Pathways
It is known that tryptophan and its derivatives are involved in several important metabolic pathways, including the kynurenine pathway and the serotonin pathway .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis of 9H-fluoren-9-ylmethanol: This is achieved by the condensation of 9-fluorenone with formaldehyde.
Formation of 9H-fluoren-9-ylmethoxycarbonyl chloride: The 9H-fluoren-9-ylmethanol is reacted with phosgene to form the corresponding chloroformate.
Coupling with 7-methyl-DL-tryptophan: The 9H-fluoren-9-ylmethoxycarbonyl chloride is then reacted with 7-methyl-DL-tryptophan in the presence of a base like triethylamine to yield Fmoc-7-methyl-DL-tryptophan.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions:
Oxidation: Fmoc-7-methyl-DL-tryptophan can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Fmoc-7-methyl-DL-tryptophan is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the incorporation of tryptophan derivatives into peptide chains .
Biology:
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine:
The compound is used in the design and synthesis of peptide-based pharmaceuticals. It helps in the development of novel drugs targeting specific proteins and enzymes involved in various diseases .
Industry:
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. It is also utilized in the development of diagnostic tools and assays .
相似化合物的比较
Fmoc-tryptophan: Similar in structure but lacks the methyl group on the indole ring.
Fmoc-5-methyl-DL-tryptophan: Contains a methyl group at the 5-position of the indole ring instead of the 7-position.
Fmoc-1-methyl-DL-tryptophan: Features a methyl group at the 1-position of the indole ring.
Uniqueness:
Fmoc-7-methyl-DL-tryptophan is unique due to the presence of the methyl group at the 7-position of the indole ring. This structural modification can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in peptide synthesis and research .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B3247038.png)
![rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis](/img/structure/B3247044.png)


![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B3247055.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B3247058.png)








